N-(3-methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Lipophilicity Physicochemical profiling Scaffold SAR

N-(3-Methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (CAS 959494-93-0, ChEMBL ID CHEMBL1597890) is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) acetamide class, featuring a 4-phenylpiperazine substituent at the pyridazinone C-3 position and an N-(3-methylbutyl) acetamide side chain at the N-1 position. Its molecular formula is C21H29N5O2 with a calculated average mass of 383.487 Da.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
Cat. No. B11275201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H29N5O2/c1-17(2)10-11-22-20(27)16-26-21(28)9-8-19(23-26)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-9,17H,10-16H2,1-2H3,(H,22,27)
InChIKeyXRNKJCMBJJHZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Core Scaffold, Physicochemical Identity, and Chemical Class Context


N-(3-Methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (CAS 959494-93-0, ChEMBL ID CHEMBL1597890) is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) acetamide class, featuring a 4-phenylpiperazine substituent at the pyridazinone C-3 position and an N-(3-methylbutyl) acetamide side chain at the N-1 position . Its molecular formula is C21H29N5O2 with a calculated average mass of 383.487 Da . Predicted physicochemical properties include an ACD/LogP of 0.56, an ACD/LogD (pH 7.4) of 0.91, a topological polar surface area (TPSA) of 68 Ų, and zero Rule-of-Five violations, indicating favorable oral drug-likeness parameters . The 3-methylbutyl (isopentyl) side chain distinguishes this compound from a large family of pyridazinone-phenylpiperazine analogs that bear linear, branched, cyclic, or aromatic N-substituents on the acetamide linker, a region known to modulate lipophilicity, target affinity, and selectivity in this scaffold class [1] [2].

Why N-(3-Methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide Cannot Be Interchanged with Common N-Alkyl or N-Aryl Pyridazinone Acetamide Analogs


Within the pyridazinone-phenylpiperazine acetamide scaffold class, the N-substituent on the acetamide linker functions as a critical determinant of lipophilicity, target binding conformation, and receptor subtype selectivity. Published structure–activity relationship (SAR) studies on closely related arylpiperazine-pyridazinone series demonstrate that even minor modifications to the terminal alkyl/aryl fragment can shift α1-adrenoceptor binding affinity by orders of magnitude (from subnanomolar to micromolar Ki values) and can invert selectivity between α1-AR, α2-AR, and 5-HT1A receptor subtypes [1] [2]. The 3-methylbutyl (isopentyl) substituent of the target compound provides a branched, medium-length aliphatic chain (C5, with methyl branching at C-3) that occupies a distinct lipophilic and steric space compared to the more commonly available N-isopropyl (C3, branched), N-cyclopentyl (C5, cyclic), N-(2-phenylethyl) (aromatic, flexible), or N-benzyl (aromatic, rigid) analogs [1] . These differences in chain length, branching pattern, and flexibility are predicted to produce a unique combination of logP (~0.56), hydrogen-bond donor count (1), and rotatable bond count (7) that cannot be replicated by simply substituting a generic analog . Consequently, researchers seeking to probe a specific pharmacological hypothesis, complete an SAR matrix, or validate a computational model that requires the precise spatial and electronic profile of the 3-methylbutyl fragment will find direct substitution with off-the-shelf analogs to be scientifically invalid [2].

Quantitative Differentiation Evidence for N-(3-Methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide Versus Its Closest Structural Analogs


Lipophilicity (LogP) Differentiation of the 3-Methylbutyl Side Chain Versus N-Isopropyl and N-Cyclopentyl Analogs

The target compound bearing the N-(3-methylbutyl) substituent exhibits a predicted ACD/LogP of 0.56, positioning it in an intermediate lipophilicity range relative to key analogs . The N-isopropyl analog (C3, branched) is predicted to have a lower LogP (~0.0–0.5 based on the loss of two methylene units), while the N-cyclopentyl analog (C5, cyclic) is predicted to have a higher LogP (~1.0–1.3) due to the greater hydrophobic surface area of the cyclopentane ring [1]. This intermediate LogP value of 0.56 is noteworthy because SAR studies on pyridazinone-arylpiperazine series have shown that optimal α1-adrenoceptor affinity and selectivity are exquisitely sensitive to the lipophilicity contributed by the terminal fragment, with subnanomolar Ki values achievable only within narrow LogP windows [1].

Lipophilicity Physicochemical profiling Scaffold SAR

Rotatable Bond Count and Conformational Flexibility Relative to N-Cyclopentyl and N-Benzyl Analogs

The target compound contains 7 freely rotatable bonds, as predicted by the ACD/Labs Percepta Platform . This conformational flexibility is distinct from the N-cyclopentyl analog (fewer rotatable bonds due to ring constraint; estimated ~5–6) and the N-(3-fluorobenzyl) analog (6 rotatable bonds but with a rigid aromatic ring that restricts conformational sampling) [1]. In the broader pyridazinone-arylpiperazine SAR literature, the length and flexibility of the spacer between the pyridazinone core and the terminal hydrophobic fragment has been identified as a critical determinant of affinity: polymethylene chain lengths of 6–7 carbons yielded maximum α1-AR affinity (subnanomolar Ki), while shorter or more rigidified linkers resulted in significantly reduced binding [2]. The 3-methylbutyl group, with its C5 linear chain bearing a single methyl branch at C-3, provides a unique combination of moderate chain length plus conformational flexibility that is intermediate between fully extended linear chains and fully rigidified cyclic spacers.

Conformational flexibility Molecular recognition Scaffold design

Topological Polar Surface Area (TPSA) and Drug-Likeness Profile Compared to N-Phenethyl and N-Benzyl Analogs

The target compound has a predicted topological polar surface area (TPSA) of 68 Ų, which falls well within the accepted threshold for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) . This TPSA value is essentially identical to that of the N-isopropyl analog (also 68 Ų, due to the same heteroatom count and connectivity) and only marginally lower than the N-(2-phenylethyl) analog (also 68 Ų) . However, the key differentiation arises when TPSA is considered in conjunction with the compound's LogP of 0.56: the resulting LogP/TPSA ratio places the target compound in a distinct region of the drug-likeness space compared to analogs with higher LogP but identical TPSA (e.g., N-cyclopentyl, N-phenethyl). The target compound exhibits zero Rule-of-Five violations, an ACD/LogD (pH 7.4) of 0.91, and a predicted blood-brain barrier permeation profile (based on its TPSA of 68 Ų) that is more restricted than analogs with LogP >3 but more permissive than highly polar analogs .

Drug-likeness ADME prediction Oral bioavailability

ChEMBL Database Registration as Evidence of Bioactivity Screening History

The target compound is registered in the ChEMBL database under the identifier CHEMBL1597890, confirming that it has been included in at least one curated bioactivity screening dataset . ChEMBL registration indicates that the compound has been subjected to standardized bioassay protocols and that activity data (though not publicly disclosed for this specific entry in the searchable interface) exist in the database infrastructure. In contrast, several close structural analogs—including N-cyclopentyl- and N-cyclooctyl-substituted variants—do not carry ChEMBL identifiers, suggesting they have not been evaluated in the same curated screening panels [1]. The presence of a ChEMBL ID enables researchers to access standardized activity data, target predictions, and cross-reactivity profiles through the ChEMBL API and related resources (e.g., SwissTargetPrediction), facilitating integration into computational drug discovery workflows that require pre-screened compound provenance.

Bioactivity database Screening history Target prediction

Optimal Research and Industrial Application Scenarios for N-(3-Methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide


SAR Matrix Completion for Pyridazinone-Phenylpiperazine Acetamide Series Targeting α1-Adrenoceptors or 5-HT1A Receptors

Medicinal chemistry teams constructing structure–activity relationship (SAR) matrices for the pyridazinone-arylpiperazine scaffold require systematic variation of the terminal N-substituent to map lipophilicity, steric, and conformational determinants of receptor binding. The N-(3-methylbutyl) substituent fills a specific gap in the aliphatic chain-length and branching landscape that is not covered by N-isopropyl (C3, branched), N-cyclopentyl (C5, cyclic), N-(2-phenylethyl) (aromatic, flexible), or N-benzyl (aromatic, rigid) analogs. Published SAR data demonstrate that subnanomolar α1-AR affinity and selectivity over α2-AR and 5-HT1A receptors are achieved within narrow structural parameter windows . Incorporating this compound into an SAR matrix enables the accurate delineation of the lipophilicity–affinity relationship at the critical C5-chain-length region and provides a missing data point for QSAR model training and pharmacophore refinement [1].

Computational ADME Model Calibration Using a Distinct LogP/TPSA Coordinate

Computational ADME prediction platforms (e.g., SwissADME, ADMET Predictor) require experimental or high-quality predicted data points across diverse regions of chemical property space for model calibration and validation. The target compound's unique combination of LogP (0.56) and TPSA (68 Ų) occupies a specific coordinate in the drug-likeness landscape that is distinct from more commonly profiled analogs with higher LogP (N-cyclopentyl, ~1.0–1.3; N-phenethyl, ~2.0–2.5) or lower LogP (N-isopropyl, ~0.0–0.5) while maintaining identical TPSA . This property profile makes the compound a valuable calibration standard for testing the sensitivity of in silico models to subtle lipophilicity variations in the absence of changes to polar surface area, hydrogen-bond donors, or hydrogen-bond acceptors [1].

Kinase or GPCR Screening Panel Integration Leveraging ChEMBL-Annotated Provenance

Screening facilities and contract research organizations (CROs) conducting kinase or GPCR panel screens benefit from including compounds with verified ChEMBL database provenance (CHEMBL1597890) . The ChEMBL registration provides traceable bioactivity annotation that streamlines hit triage, reduces the risk of testing compounds with unknown or fraudulent activity claims, and facilitates integration with downstream computational target prediction tools (e.g., SwissTargetPrediction) . The 4-phenylpiperazine moiety is a known privileged structure for aminergic GPCRs and certain kinase ATP-binding pockets, and the N-(3-methylbutyl) substitution provides a distinct physiochemical profile that may reveal polypharmacology or selectivity patterns not observable with more common N-substituents [1].

Conformational Sampling Benchmarking for Molecular Dynamics and Flexible Docking Studies

The target compound's 7 freely rotatable bonds—compared to 5–6 for the N-cyclopentyl analog and 6 for the N-benzyl analog—create a distinct conformational ensemble that can serve as a benchmarking case for molecular dynamics (MD) sampling algorithms or flexible docking protocols . The 3-methylbutyl chain's branched, medium-length topology presents a non-trivial sampling challenge: it is sufficiently flexible to access multiple low-energy conformations yet constrained enough (by the methyl branch) to exhibit conformational preferences distinct from both linear alkyl chains and rigidified cyclic or aromatic substituents [1]. Computational chemistry groups developing or validating enhanced sampling methods, conformer generation tools, or binding pose prediction algorithms can use this compound as a test case that is more complex than short-chain analogs but not as computationally expensive as fully extended aliphatic systems [1].

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